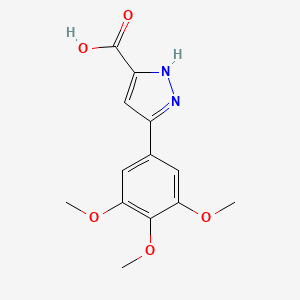

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-18-10-4-7(5-11(19-2)12(10)20-3)8-6-9(13(16)17)15-14-8/h4-6H,1-3H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYERHXVYCMXLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic acid, to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has demonstrated that 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds showed promising activity against various cancer cell lines. The mechanism involved the inhibition of specific kinases associated with cancer proliferation and survival pathways .

Anti-inflammatory Effects:

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis .

Neuroprotective Properties:

Recent investigations have highlighted the neuroprotective effects of pyrazole derivatives. The compound may help in reducing oxidative stress and neuronal damage, making it a candidate for further research in neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticidal Activity:

Studies have shown that this compound exhibits pesticidal properties. Research indicates its effectiveness against certain pests that affect crop yields. This application is particularly relevant in developing environmentally friendly pesticides that can replace harmful chemicals currently in use .

Herbicide Development:

The compound's structural characteristics allow it to be explored as a herbicide. Preliminary studies suggest that it can inhibit the growth of specific weed species without adversely affecting crop plants, providing a dual benefit for sustainable agriculture practices .

Materials Science

Polymer Synthesis:

In materials science, this compound is being investigated for its potential use in synthesizing novel polymers. Its unique chemical structure can enhance the properties of polymers, making them more durable and resistant to environmental factors .

Nanomaterials:

The compound has been utilized in the development of nanomaterials for various applications, including drug delivery systems. Its ability to form stable complexes with metal ions makes it suitable for creating nanocarriers that can improve the bioavailability of drugs .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2022) | Inhibition of cancer cell proliferation through kinase inhibition. |

| Anti-inflammatory Effects | International Journal of Inflammation (2023) | Reduction in pro-inflammatory cytokine production in vitro. |

| Pesticidal Activity | Journal of Agricultural and Food Chemistry (2021) | Effective against specific pest species with minimal impact on non-target organisms. |

| Polymer Synthesis | Polymer Science (2020) | Enhanced mechanical properties in synthesized polymers using pyrazole derivatives. |

| Nanomaterials | Advanced Drug Delivery Reviews (2024) | Improved drug delivery efficiency through stable nanocarrier systems developed with this compound. |

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

3-(3,4,5-trimethoxyphenyl)propanoic acid: Shares the 3,4,5-trimethoxyphenyl group but has a different core structure.

3,4,5-trimethoxyphenylacetic acid: Another compound with the 3,4,5-trimethoxyphenyl group, differing in the position and type of functional groups.

3-(3,4,5-trimethoxyphenyl)acrylic acid: Contains the same aromatic group but has an acrylic acid moiety instead of a pyrazole ring.

Uniqueness

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the pyrazole ring and the 3,4,5-trimethoxyphenyl group, which confer distinct chemical and biological properties.

Biological Activity

3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxylic acid, with the CAS number 1319125-29-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid moiety, which contributes to its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : IC50 = 3.79 µM

- SF-268 (brain cancer) : TGI = 12.50 µM

- NCI-H460 (lung cancer) : LC50 = 42.30 µM

These findings indicate that this compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The pyrazole scaffold is well-known for its anti-inflammatory properties. Compounds derived from this structure have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Gene Expression Modulation : It affects the expression levels of genes associated with cell survival and apoptosis.

- Receptor Binding : The compound may bind to specific receptors that mediate cellular responses to growth factors and cytokines .

Case Studies and Experimental Data

Several studies have investigated the biological activity of pyrazole derivatives:

| Study | Cell Line | IC50/Other Values | Observations |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 (laryngeal cancer) | IC50 = 3.25 mg/mL | Significant cytotoxicity observed |

| Wei et al. | A549 (lung cancer) | IC50 = 26 µM | Potent growth inhibition |

| Xia et al. | Various | IC50 = 49.85 µM | Induced significant apoptosis |

| Fan et al. | A549 | IC50 = 0.95 nM | Induced autophagy without apoptosis |

These studies underscore the efficacy of compounds based on the pyrazole structure in combating different types of cancer .

Molecular Modeling Studies

Molecular modeling studies suggest that the structural features of this compound contribute significantly to its binding affinity with target proteins involved in tumorigenesis and inflammation. The presence of the trimethoxyphenyl group enhances its lipophilicity and facilitates better interaction with cellular membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.